Part 1: Chemical Identity & Physicochemical Properties
Part 1: Chemical Identity & Physicochemical Properties
Technical Monograph: 7-Hydroxycoumarin-13C6 Advanced Isotopic Probes for CYP2A6 and UGT Bioanalysis
[1][2]
7-Hydroxycoumarin-13C6 (Umbelliferone-13C6) is a stable isotope-labeled analog of 7-hydroxycoumarin, the primary metabolite of coumarin in humans. It is engineered with six Carbon-13 atoms, typically incorporated into the benzenoid ring. This specific labeling pattern renders it an ideal Internal Standard (IS) for mass spectrometry, as it eliminates the risk of hydrogen-deuterium exchange often seen with deuterated analogs while providing a mass shift (+6 Da) sufficient to avoid isotopic overlap with the native analyte.
Technical Specifications
| Property | Specification |
| Chemical Name | 7-Hydroxy-2H-chromen-2-one-13C6 |
| Synonyms | Umbelliferone-13C6; 7-HC-13C6 |
| CAS Number | 1189992-05-9 (Generic for 13C labeled) |
| Molecular Formula | ¹³C₆C₃H₆O₃ |
| Exact Mass (Monoisotopic) | 168.0519 Da |
| Molecular Weight | 168.10 g/mol |
| Mass Shift | +6.02 Da (relative to native 7-HC) |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile; slightly soluble in water |
| pKa | ~7.1 (Phenolic hydroxyl) |
| Fluorescence | Strong blue fluorescence (Ex ~325 nm, Em ~450 nm) |
Part 2: Synthesis & Isotopic Architecture
The structural integrity of 7-Hydroxycoumarin-13C6 relies on the Pechmann Condensation , a classic organic synthesis route that ensures the isotopic label is metabolically stable.
Synthetic Route: The synthesis typically involves the condensation of Resorcinol-13C6 (universal ring labeled) with unlabeled malic acid or ethyl acetoacetate in the presence of an acid catalyst (e.g., concentrated H₂SO₄).
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Precursor: Resorcinol-13C6 (Benzene ring fully labeled).
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Mechanism: The phenol group of resorcinol attacks the carbonyl of the malic acid derivative, followed by cyclization to form the lactone (pyrone) ring.
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Result: The resulting coumarin scaffold has a 13C-labeled benzene ring and an unlabeled pyrone ring . This is critical for interpreting mass spectral fragmentation, as the loss of neutral species (CO, CO₂) from the lactone ring will not remove the isotopic label.
Part 3: DMPK & Bioanalytical Applications
7-Hydroxycoumarin-13C6 is the "Gold Standard" internal standard for two major metabolic phenotyping assays:
CYP2A6 In Vivo Phenotyping
Coumarin is exclusively metabolized to 7-hydroxycoumarin by Cytochrome P450 2A6 (CYP2A6) .
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Protocol: Subjects ingest coumarin; urine/plasma is analyzed for 7-HC.
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Role of IS: 7-HC-13C6 is spiked into patient samples before extraction. It corrects for variations in extraction efficiency (SPE/LLE) and matrix effects (ion suppression) during LC-MS/MS analysis.
Phase II Glucuronidation (UGT) Assays
7-HC is rapidly glucuronidated by UGT enzymes (UGT1A6, UGT1A9) to 7-Hydroxycoumarin-glucuronide.
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Direct Quantification: The 13C6 label is stable during enzymatic hydrolysis (de-glucuronidation) protocols used to measure total coumarin output.
Visualizing the Metabolic & Analytical Workflow
Figure 1: Metabolic pathway of Coumarin and the integration of 7-HC-13C6 for normalization in LC-MS/MS analysis.
Part 4: Validated Analytical Protocol (LC-MS/MS)
This protocol outlines the quantification of 7-Hydroxycoumarin in human plasma using 7-HC-13C6.
Mass Spectrometry Parameters (MRM)
The transition logic is based on the loss of 2 x CO (56 Da) from the pyrone ring. Since the pyrone ring is unlabeled (derived from malic acid), the neutral loss is unlabeled (56 Da). The charge remains on the phenolic ring, which is labeled (+6 Da).
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Native 7-HC: 163.0 (M+H) → 107.0 (Fragment) + 56 (Neutral Loss)
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7-HC-13C6: 169.0 (M+H) → 113.0 (Fragment) + 56 (Neutral Loss)
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | CE (eV) | Dwell (ms) |
| 7-HC (Native) | 163.1 [M+H]⁺ | 107.1 | 25 | 50 |
| 7-HC-13C6 (IS) | 169.1 [M+H]⁺ | 113.1 | 25 | 50 |
Sample Preparation (Liquid-Liquid Extraction)
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Aliquot: Transfer 100 µL of plasma/urine to a glass tube.
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Spike IS: Add 10 µL of 7-HC-13C6 Working Solution (1 µg/mL in Methanol).
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Hydrolysis (Optional): If measuring total 7-HC (free + conjugated), add β-glucuronidase and incubate at 37°C for 2 hours.
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Extraction: Add 1 mL of Ethyl Acetate. Vortex vigorously for 2 minutes.
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Separation: Centrifuge at 3000 x g for 5 minutes.
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Concentration: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C.
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Reconstitution: Dissolve residue in 100 µL of Mobile Phase (Water/ACN 70:30).
Chromatographic Conditions
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.[1]
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Mobile Phase B: Acetonitrile.
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Gradient: 10% B to 90% B over 3 minutes.
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Flow Rate: 0.4 mL/min.
Part 5: Stability & Handling
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Photosensitivity: Coumarins are fluorophores and can degrade under intense light. Store solid and solutions in amber vials.
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Solution Stability: Stock solutions (1 mg/mL in MeOH) are stable for 12 months at -20°C.
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Lactone Hydrolysis: At high pH (>9), the lactone ring can open to form the coumarinic acid salt. Ensure extraction and storage are performed at neutral or slightly acidic pH (pH 4-7).
References
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Pelkonen, O. et al. (2000). Coumarin 7-hydroxylation: a standard probe for CYP2A6.[2]
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Santa Cruz Biotechnology. (n.d.). 7-Hydroxy Coumarin-13C6 Product Specifications.[3][4][5]
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Agilent Technologies. (2012). Analysis of 7-ethoxycoumarin and its metabolites using Ion Trap LC/MS.
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National Institute of Standards and Technology (NIST). (2023). 7-Hydroxycoumarin Mass Spectrum & Properties.[6][1]
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Connect Journals. (2025). Synthesis of new Coumarin Derivatives and Biological Evaluations.[7][8][9]
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- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. guidechem.com [guidechem.com]
- 5. 7-Hydroxy Coumarin-13C6 | CAS 1189992-05-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 7-Hydroxycoumarin [webbook.nist.gov]
- 7. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 8. connectjournals.com [connectjournals.com]
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